molecular formula C7H16O4P- B15158372 2-[(Propan-2-yl)oxy]ethyl ethylphosphonate CAS No. 820260-93-3

2-[(Propan-2-yl)oxy]ethyl ethylphosphonate

Cat. No.: B15158372
CAS No.: 820260-93-3
M. Wt: 195.17 g/mol
InChI Key: BHTPLBBTIHWJTA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propan-2-yl)oxy]ethyl ethylphosphonate is a chemical compound with the molecular formula C7H17O4P It is an organophosphorus compound that features both an ethylphosphonate group and an isopropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]ethyl ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with isopropyl alcohol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, displacing a chloride ion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]ethyl ethylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The ethylphosphonate group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2-[(Propan-2-yl)oxy]ethyl ethylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(Propan-2-yl)oxy]ethyl ethylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate: Similar structure but with a methyl group instead of an ethyl group.

    2-[(Propan-2-yl)oxy]ethyl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.

Uniqueness

This compound is unique due to its specific combination of an ethylphosphonate group and an isopropyl ether group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

820260-93-3

Molecular Formula

C7H16O4P-

Molecular Weight

195.17 g/mol

IUPAC Name

ethyl(2-propan-2-yloxyethoxy)phosphinate

InChI

InChI=1S/C7H17O4P/c1-4-12(8,9)11-6-5-10-7(2)3/h7H,4-6H2,1-3H3,(H,8,9)/p-1

InChI Key

BHTPLBBTIHWJTA-UHFFFAOYSA-M

Canonical SMILES

CCP(=O)([O-])OCCOC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.